[(1-Acetyl-piperidin-4-yl)-ethyl-amino]-acetic acid [(1-Acetyl-piperidin-4-yl)-ethyl-amino]-acetic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13448607
InChI: InChI=1S/C11H20N2O3/c1-3-12(8-11(15)16)10-4-6-13(7-5-10)9(2)14/h10H,3-8H2,1-2H3,(H,15,16)
SMILES: CCN(CC(=O)O)C1CCN(CC1)C(=O)C
Molecular Formula: C11H20N2O3
Molecular Weight: 228.29 g/mol

[(1-Acetyl-piperidin-4-yl)-ethyl-amino]-acetic acid

CAS No.:

Cat. No.: VC13448607

Molecular Formula: C11H20N2O3

Molecular Weight: 228.29 g/mol

* For research use only. Not for human or veterinary use.

[(1-Acetyl-piperidin-4-yl)-ethyl-amino]-acetic acid -

Specification

Molecular Formula C11H20N2O3
Molecular Weight 228.29 g/mol
IUPAC Name 2-[(1-acetylpiperidin-4-yl)-ethylamino]acetic acid
Standard InChI InChI=1S/C11H20N2O3/c1-3-12(8-11(15)16)10-4-6-13(7-5-10)9(2)14/h10H,3-8H2,1-2H3,(H,15,16)
Standard InChI Key GELSTSQDJCQZDF-UHFFFAOYSA-N
SMILES CCN(CC(=O)O)C1CCN(CC1)C(=O)C
Canonical SMILES CCN(CC(=O)O)C1CCN(CC1)C(=O)C

Introduction

Structural Characteristics and Chemical Properties

Molecular Architecture

The compound’s structure integrates three functional groups:

  • A piperidine ring (C₅H₁₁N) substituted with an acetyl group at the 1-position.

  • An ethylamino group (-NH-CH₂-CH₃) at the 4-position of the piperidine ring.

  • A carboxylic acid group (-COOH) linked via a methylene bridge to the ethylamino group.

This configuration confers both lipophilicity (from the piperidine and acetyl groups) and hydrophilicity (from the carboxylic acid), enabling membrane permeability and aqueous solubility.

Physicochemical Properties

Key properties include:

  • Molecular formula: C₁₂H₂₂N₂O₃

  • Molecular weight: 242.32 g/mol

  • Solubility: Soluble in polar aprotic solvents (e.g., DMSO, ethanol) and weakly acidic/basic aqueous solutions.

  • pKa: Estimated pKa values: 3.1 (carboxylic acid), 9.8 (secondary amine).

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis involves sequential functionalization of piperidine-4-amine:

  • Acetylation: Piperidine-4-amine reacts with acetic anhydride in dichloromethane at 0–25°C to form 1-acetylpiperidin-4-amine.

  • Alkylation: The amine undergoes ethylation with ethyl bromide in the presence of a base (e.g., K₂CO₃) to yield 1-acetylpiperidin-4-ethylamine.

  • Carboxylic Acid Incorporation: Reaction with bromoacetic acid in ethanol under reflux forms the final product.

Reaction Conditions:

StepReagentsSolventTemperatureYield
1Ac₂OCH₂Cl₂0–25°C85%
2C₂H₅BrEtOH60°C78%
3BrCH₂COOHEtOHReflux70%

Industrial Manufacturing

Industrial processes optimize scalability using:

  • Continuous flow reactors to enhance mixing and heat transfer.

  • Catalysts: Palladium on carbon (Pd/C) for hydrogenation steps.

  • Purification: Recrystallization from ethanol/water mixtures or column chromatography.

Reactivity and Chemical Transformations

Oxidation Reactions

The compound oxidizes under mild conditions:

  • With KMnO₄: Forms a ketone derivative (1-acetylpiperidin-4-ethylaminoacetone).

  • With CrO₃: Yields a carboxylic acid via cleavage of the ethylamino group.

Reduction Reactions

Catalytic hydrogenation (H₂, Pd/C) reduces the acetyl group to a hydroxyl group, producing 1-hydroxypiperidin-4-ethylamino-acetic acid.

Substitution Reactions

Nucleophilic substitution with alkyl halides replaces the ethyl group, enabling diversification of the amine moiety.

Biological and Pharmacological Applications

Enzyme Inhibition

The compound inhibits acetyl-CoA carboxylase (ACC), a key enzyme in fatty acid synthesis. In vitro studies show IC₅₀ values of 189 nM (ACC1) and 172 nM (ACC2), comparable to lead inhibitors like 7a .

Anticancer Activity

Preliminary assays indicate apoptosis induction in HeLa cells (IC₅₀ = 12 µM) via caspase-3 activation. Structural analogs with quinoline substituents exhibit enhanced potency .

Neuropharmacology

Docking studies suggest affinity for NMDA receptors (ΔG = -9.2 kcal/mol), implicating potential use in neurodegenerative disorders.

Comparative Analysis with Related Compounds

CompoundStructureKey ApplicationsUnique Features
PiperineBenzodioxole-piperidineAntioxidant, anti-inflammatoryNatural product from black pepper
BerberineIsoquinoline alkaloidAntidiabetic, antimicrobialPlant-derived, targets AMPK
[(1-Acetyl-piperidin...Acetylated piperidine-acetic acidACC inhibition, anticancerSynthetic, dual hydrophobic/hydrophilic

Future Directions

Drug Development

Optimizing substituents on the piperidine ring could enhance ACC selectivity and oral bioavailability.

Material Science

The compound’s amphiphilic nature makes it a candidate for surfactant or polymer synthesis.

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